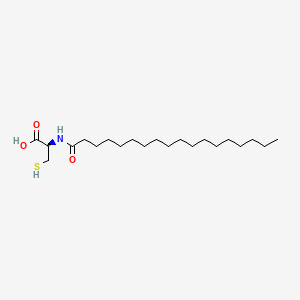

N-Stearoyl-L-cysteine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-(octadecanoylamino)-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)22-19(18-26)21(24)25/h19,26H,2-18H2,1H3,(H,22,23)(H,24,25)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJUDNRUDRQLCDX-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enhancing L Cysteine Precursor Supply:the Biosynthesis of L Cysteine is Tightly Regulated, Presenting a Key Target for Metabolic Engineering. Strategies in Microorganisms Like Escherichia Coli and Corynebacterium Glutamicum Focus on Several Key Areas:

Increasing Carbon Flow: Engineering carbon source uptake and central metabolic pathways to direct more carbon flux towards L-serine, the direct carbon backbone for L-cysteine. nih.gov

Boosting Sulfur Assimilation: Overexpressing genes involved in the sulfate (B86663) or thiosulfate (B1220275) assimilation pathways to increase the intracellular pool of sulfide (B99878), the sulfur donor for cysteine synthesis.

Deregulation of Biosynthesis: Modifying key enzymes to remove feedback inhibition. For instance, expressing a mutant version of serine acetyltransferase (CysE), the first enzyme in the pathway, that is insensitive to feedback inhibition by L-cysteine.

Reducing Degradation: Deleting or downregulating genes that encode for cysteine-degrading enzymes, such as cysteine desulfhydrases, to prevent the loss of the desired product.

Improving Export: Introducing or overexpressing specific exporter proteins to efficiently transport the synthesized L-cysteine out of the cell, which can alleviate product toxicity and feedback inhibition.

Enhancing N Acylation:the Final Step in Producing N Stearoyl L Cysteine is the Formation of an Amide Bond, a Reaction Catalyzed by an N Acyltransferase. While the Specific Enzyme for N Stearoyl L Cysteine is Not Fully Characterized, the Broader Family of N Acyl Amino Acid Synthases Provides a Blueprint. These Enzymes Typically Use an Acyl Coa Thioester E.g., Stearoyl Coa and an Amino Acid As Substrates.frontiersin.orgmdpi.comfor Example, the Human Bile Acid Coa:amino Acid N Acyltransferase Baat is Known to Conjugate Fatty Acids to Glycine and Taurine.nih.govnih.gov

Engineering strategies for this step would include:

Enzyme Identification and Overexpression: Identifying a native or heterologous N-acyltransferase with activity towards L-cysteine and long-chain fatty acyl-CoAs and overexpressing it in the production host.

Protein Engineering: Modifying the substrate-binding pocket of a known N-acyltransferase to improve its specificity and catalytic efficiency for L-cysteine and stearoyl-CoA.

Increasing Acyl-CoA Pool: Enhancing fatty acid biosynthesis pathways to ensure a sufficient supply of the stearoyl-CoA substrate.

By combining these strategies, it is possible to create engineered cellular factories capable of the high-level production of specific N-acylated cysteines.

| Target Area | Strategy | Example Approach | References |

|---|---|---|---|

| Precursor Supply (L-cysteine) | Enhance Carbon Backbone | Overexpress genes for L-serine biosynthesis. | nih.gov |

| Deregulation of Biosynthesis | Introduce feedback-resistant serine acetyltransferase (CysE). | ||

| Enhance Sulfur Supply | Overexpress sulfate (B86663) or thiosulfate (B1220275) assimilation pathway genes. | ||

| Final Condensation Step | Enhance Acylation | Overexpress a suitable N-acyltransferase (e.g., a BAAT homolog). | nih.govnih.gov |

| Enhance Acyl-CoA Supply | Engineer fatty acid synthesis pathways to increase stearoyl-CoA levels. | ||

| Product Accumulation | Prevent Degradation | Knock out genes for L-cysteine catabolism (e.g., desulfhydrases). | |

| Enhance Export | Overexpress L-cysteine efflux pumps. |

Enzymatic Mechanisms and Biotransformations Involving N Stearoyl L Cysteine

N-Acylated Cysteine as Substrates for Enzymatic Reactions

N-acylated cysteines, such as N-Stearoyl-L-cysteine, serve as important substrates in a variety of enzymatic reactions, primarily due to the unique chemical properties of the cysteine residue's thiol group.

Of the twenty common amino acids, cysteine is distinguished by the reactivity of its side chain under physiological conditions. nih.gov The thiol (sulfhydryl) group of the cysteine moiety is a potent nucleophile, but its reactivity is significantly enhanced upon deprotonation to the thiolate anion (R-S⁻). nih.govnih.govnih.gov This makes the ionization state of the thiol, dictated by its acid dissociation constant (pKa), a critical factor in its biological activity. nih.govnih.gov The pKa of a cysteine thiol is highly sensitive to its local microenvironment, including proximity to other charged groups. nih.govmit.edu For instance, an N-terminal cysteine's thiol pKa is lowered by the adjacent α-ammonium group, increasing the thiolate population and thus reactivity at physiological pH. mit.edu Conversely, a C-terminal carboxylate group can raise the pKa, decreasing reactivity. mit.edu

In this compound, the N-acylation ties up the alpha-amino group in an amide linkage. This modification alters the electronic environment of the thiol group compared to free cysteine. While the solution pKa of the cysteine thiol is approximately 8.3-8.5, the specific pKa for this compound would be influenced by the long, hydrophobic stearoyl chain. nih.govnih.gov The thiolate anion of N-acylated cysteines can participate in nucleophilic substitution and Michael addition reactions, allowing it to form covalent bonds with electrophilic species. nih.govresearchgate.net This reactivity is fundamental to its role in enzymatic processes and its interactions with various biomolecules. researchgate.net

Table 1: Comparison of Thiol pKa Values

The pKa of a thiol group determines its ionization state and nucleophilic reactivity at a given pH. The values are highly dependent on the molecular context.

| Thiol Compound | Approximate pKa | Reference |

|---|---|---|

| Free Cysteine (in solution) | ~8.3 - 8.5 | nih.govnih.gov |

| Cysteine Residue (typical in proteins) | ~8.2 - 8.5 | nih.gov |

| Low-pKa Cysteine Residue (in enzyme active sites) | As low as ~3.3 | nih.gov |

| Selenocysteine | ~5.2 | nih.gov |

| N-acetylcysteine (NAC) | ~9.5 (thiol group) | researchgate.net |

The thiol group of cysteine is highly sensitive to the cellular redox state and can be targeted by various oxidizing agents. nih.gov This susceptibility allows N-acylated cysteines to participate in a wide range of redox reactions. mdpi.com The oxidation of the thiol can result in several distinct chemical species, each with different properties and biological implications. acs.org

The primary oxidation reactions include:

Disulfide Bond Formation : A thiol can react with another thiol to form a disulfide bond (R-S-S-R'). This is a common reversible modification that is crucial for protein structure and the regulation of protein function. nih.gov

Sulfenic Acid (R-SOH) : The initial product of the reaction between a thiol and hydrogen peroxide (H₂O₂) is sulfenic acid. nih.govacs.org This is often a transient intermediate that can be readily reduced back to the thiol or further oxidized. acs.orgoup.com

Sulfinic Acid (R-SO₂H) and Sulfonic Acid (R-SO₃H) : Under conditions of increased oxidative stress, sulfenic acid can be further oxidized to the more stable and generally irreversible sulfinic and sulfonic acid forms. acs.orgoup.com

These oxidative post-translational modifications are not merely signs of damage but are integral to cellular signaling pathways. acs.org The reversible nature of disulfide and sulfenic acid formation makes them ideal for functioning as "redox switches" that can modulate biological activity in response to changes in the cellular environment. researchgate.net The long stearoyl chain of this compound may influence the accessibility of its thiol group to enzymatic and non-enzymatic redox partners.

Table 2: Oxidation States of Cysteine Thiol Group

The thiol group of cysteine can exist in various oxidation states, which play critical roles in protein structure, catalysis, and redox signaling.

| Oxidation State | Chemical Formula | Reversibility | Biological Role | Reference |

|---|---|---|---|---|

| Thiol/Thiolate | -SH / -S⁻ | (Reduced Form) | Nucleophile, Metal Ligand | nih.gov |

| Disulfide | -S-S- | Reversible | Protein folding, Redox regulation | acs.orgnih.gov |

| Sulfenic Acid | -SOH | Reversible | Signaling intermediate | nih.govacs.org |

| Sulfinic Acid | -SO₂H | Largely Irreversible (can be reduced by Sulfiredoxin) | Marker of oxidative stress, Regulation | acs.org |

| Sulfonic Acid | -SO₃H | Irreversible | Marker of oxidative damage | acs.orgoup.com |

Role of N-Acylated Cysteine Derivatives in Enzyme Catalysis (General Principles)

Cysteine residues are frequently found in the active sites of enzymes, where they play direct roles in the catalytic mechanism. nih.gov

Many enzymes utilize a cysteine residue as a catalytic nucleophile to attack the substrate. nih.govwhiterose.ac.uk This mechanism typically involves a bipartite reaction where the cysteine thiolate attacks an electrophilic center in the substrate (e.g., a carbonyl carbon), forming a covalent thioester intermediate. nih.govnih.gov In the second step of the reaction, this intermediate is resolved, often by hydrolysis or transfer to another nucleophile, which releases the product and regenerates the free enzyme. nih.gov

Enzyme families that employ a catalytic cysteine nucleophile are diverse and include:

Proteases (e.g., caspases, papain)

Glycosidases whiterose.ac.uk

Kinases and Phosphatases nih.gov

Transferases and Hydrolases nih.gov

For this mechanism to be efficient, the enzyme's active site must precisely control the pKa of the catalytic cysteine to ensure it is sufficiently nucleophilic to initiate the reaction, yet can also serve as an effective leaving group during the resolution of the covalent intermediate. nih.gov

The activity of many enzymes is regulated by the redox state of specific cysteine residues, which may be located within the active site or at allosteric sites. nih.govamanote.com The oxidation of these critical thiols can lead to conformational changes that alter the enzyme's catalytic efficiency. oup.com For example, the formation of a disulfide bond can lock an enzyme in an inactive state, while its reduction can restore activity. nih.gov This redox-dependent regulation is a key mechanism for controlling cellular processes in response to oxidative stress and for integrating redox signals into metabolic and signaling pathways. nih.govnih.gov Cysteine-dependent enzymes are primary targets for modulation by reactive oxygen, nitrogen, and sulfur species. nih.gov

Enzymatic Interconversion of N-Acylated Cysteine Forms

The metabolic fate of this compound involves enzymatic reactions that can either build up or break down the molecule. The cleavage of the amide bond between the stearoyl group and the cysteine moiety is a likely biotransformation. Enzymes known as acylases (amidohydrolases) are responsible for catalyzing the hydrolysis of N-acetylated amino acids. nih.gov For example, Acylase I has been identified as the enzyme that catalyzes the deacetylation of N-acetyl-L-cysteine (NAC) to produce cysteine and acetate. nih.gov It is plausible that a similar acylase or a specific amidohydrolase could hydrolyze this compound to release stearic acid and L-cysteine.

Conversely, the synthesis of N-acylated amino acids can occur enzymatically via transferase enzymes that conjugate an amino acid to an acyl-coenzyme A (CoA) substrate. mdpi.com Another related process is protein S-acylation, where fatty acids like palmitate or stearate (B1226849) are attached via a thioester bond to the cysteine residues of proteins. researchgate.netresearchgate.net This reversible modification is catalyzed by a family of enzymes known as DHHC acyltransferases. researchgate.net While S-acylation involves a thioester linkage rather than the amide linkage of this compound, it highlights the existence of enzymatic machinery dedicated to managing fatty acylated cysteine molecules. It is also possible for a slow, non-enzymatic S- to N-acyl transfer to occur under certain conditions, converting a thioester linkage to a more thermodynamically stable amide bond. rsc.orgucl.ac.uk

Membrane Interactions and Lipid Bilayer Integration of N Stearoyl L Cysteine

Biophysical Characterization of N-Stearoyl-L-cysteine in Model Membranes

The biophysical properties of this compound in model membrane systems are fundamental to understanding its interactions with biological membranes. These model systems, typically composed of well-defined lipid compositions, allow for the systematic investigation of how this specific molecule influences membrane structure and dynamics.

This compound, an amphipathic molecule, interacts significantly with phospholipid bilayers, a foundational component of cellular membranes. While direct studies on this compound are limited, research on analogous molecules such as N-acetylcysteine (NAC) provides valuable insights into these interactions. For instance, studies on the interaction of NAC with multilamellar liposomes of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) have demonstrated notable effects on the physicochemical properties of the lipid bilayer rsc.org. These investigations, utilizing techniques like differential scanning calorimetry (DSC) and Fourier transform infrared spectroscopy (FTIR), have shown that such interactions can alter the phase transition behavior of the lipid membrane rsc.org.

The introduction of these molecules can lead to changes in the pretransition and main transition temperatures of the phospholipid bilayer. This suggests that this compound likely influences the packing and fluidity of the lipid acyl chains. The stearoyl chain, being a long saturated fatty acid, is expected to have a significant ordering effect on the lipid bilayer, particularly in the gel phase.

The lateral organization of biological membranes is characterized by the presence of distinct lipid domains, often referred to as lipid rafts, which are enriched in certain lipids like sphingomyelin (B164518) and cholesterol nih.gov. These domains play crucial roles in various cellular processes, including signal transduction and protein trafficking. The incorporation of amphiphilic molecules like this compound can modulate the formation and stability of these domains.

The long, saturated stearoyl tail of this compound would favor partitioning into more ordered lipid domains, such as the liquid-ordered (Lo) phase, which is characteristic of lipid rafts. In ternary lipid mixtures composed of an unsaturated phosphatidylcholine, a saturated sphingomyelin, and cholesterol, the addition of molecules with long saturated acyl chains can enhance the formation of such ordered domains nih.gov. This is driven by favorable van der Waals interactions between the saturated acyl chains. While direct experimental evidence for this compound is not available, its structural characteristics strongly suggest a preference for and a potential stabilizing effect on ordered lipid domains within a heterogeneous membrane environment.

Mechanisms of Membrane Association and Insertion

The association and insertion of this compound into a lipid bilayer are governed by a combination of hydrophobic and polar interactions, dictated by its distinct molecular components.

The hydrophobic interactions between the stearoyl chain and the acyl chains of the surrounding phospholipids (B1166683) are crucial for its stable integration within the bilayer. The length and saturation of the stearoyl moiety allow for significant van der Waals interactions with the lipid tails, further anchoring the molecule within the membrane.

While the stearoyl tail drives insertion into the hydrophobic core, the polar L-cysteine headgroup plays a critical role in positioning the molecule at the membrane-water interface. This headgroup, containing a carboxyl group, an amino group, and a thiol group, is hydrophilic and will preferentially reside in the aqueous environment or interact with the polar headgroups of the phospholipids.

Studies on the interaction of N-acetylcysteine with DPPC liposomes have highlighted the importance of the polar headgroup in these interactions. Vibrational spectroscopy has shown that the phosphate (B84403) group of the lipid acts as a sensor for the formation of new intermolecular bonds, indicating a direct interaction between the headgroup of the cysteine derivative and the lipid headgroups rsc.org. The cysteine headgroup of this compound can thus anchor the molecule at the interface, with the stearoyl chain extending into the hydrophobic core of the bilayer. The specific orientation and depth of insertion will be influenced by factors such as the pH of the surrounding medium, which affects the ionization state of the carboxyl and amino groups of the cysteine headgroup.

Potential Role in Membrane Protein Modulation or Lipid Transport Phenomena

The integration of this compound into the lipid bilayer has the potential to influence the function of membrane proteins and participate in lipid transport processes. By altering the local lipid environment, such as membrane thickness and lateral pressure profiles, this compound could allosterically modulate the conformational dynamics and activity of nearby membrane proteins.

Furthermore, the structural similarity of this compound to endogenous lipids suggests a potential role in lipid transport. While there is no direct evidence for this, molecules with similar structures can sometimes be recognized by lipid transfer proteins or participate in the formation of lipid-carrying structures. For instance, N-acetylcysteine has been shown to impact phospholipid metabolism in human fetal membranes, suggesting that cysteine derivatives can influence lipid-related cellular processes nih.gov. The presence of the thiol group in the cysteine headgroup also introduces unique chemical reactivity at the membrane surface, which could be involved in redox-sensitive signaling pathways or interactions with specific membrane proteins.

Below is a table summarizing the observed interactions for the analogous compound N-acetylcysteine with DPPC membranes, which can provide inferred insights for this compound.

| Technique | Observation for N-acetylcysteine with DPPC | Inferred Implication for this compound |

| Differential Scanning Calorimetry (DSC) | Alters the pretransition and main transition temperatures of the lipid bilayer. | The stearoyl chain would likely have a more pronounced ordering effect, potentially increasing the main transition temperature and enthalpy. |

| Fourier Transform Infrared (FTIR) Spectroscopy | Shows interaction with the phosphate group of the lipid headgroups. | The polar cysteine headgroup would anchor the molecule at the membrane interface through interactions with lipid headgroups. |

| Raman Spectroscopy | Reveals changes in the vibrational behavior of the lipid polar head, suggesting an oxidant role of the lipid on the thiol group. | The thiol group of the cysteine moiety could engage in redox interactions at the membrane surface. |

Dynamics and Conformational Changes in Lipid Environments

The integration of this compound into a lipid bilayer induces a series of dynamic and conformational changes, both in the molecule itself and the surrounding lipid environment. These alterations are crucial for understanding the molecule's function at the membrane interface. The behavior of this compound in a lipid environment is primarily governed by the interplay of hydrophobic and hydrophilic interactions, leading to specific orientational and conformational preferences.

The long, saturated stearoyl chain, being hydrophobic, readily inserts into the nonpolar core of the lipid bilayer. This insertion is driven by the hydrophobic effect, which minimizes the energetically unfavorable contact between the acyl chain and the aqueous environment. Within the bilayer, the stearoyl chain aligns with the acyl chains of the surrounding lipid molecules. Molecular dynamics simulations of similar acylated amino acids, such as palmitoylated and farnesylated cysteines, have shown that the lipid anchor engages in significant van der Waals interactions with the lipid acyl chains, promoting a stable integration.

The L-cysteine headgroup, being more polar, resides near the lipid headgroup region at the membrane-water interface. This positioning allows the carboxyl and amino groups of the cysteine moiety to potentially form hydrogen bonds with the polar headgroups of the phospholipids and surrounding water molecules. The conformational flexibility of the L-cysteine headgroup is a key determinant of its interactions. The dihedral angles of the cysteine backbone (phi, psi) and sidechain (chi) are influenced by the local environment. While specific experimental data for this compound is limited, studies on analogous lipidated peptides suggest that the conformational ensemble of the amino acid headgroup is restricted upon membrane insertion compared to its state in bulk solution.

The dynamics of the integrated this compound molecule are characterized by several motions. The stearoyl chain exhibits significant rotational and torsional flexibility along its length. The terminal methyl group of the stearoyl chain experiences the greatest motional freedom deep within the hydrophobic core of the bilayer, while the segments closer to the cysteine headgroup are more constrained. Lateral diffusion of the entire molecule within the plane of the membrane also occurs, with a diffusion coefficient dependent on the lipid composition and phase state of the bilayer.

The presence of this compound can also perturb the local lipid environment. The insertion of the bulky stearoyl group can induce a local ordering of the adjacent lipid acyl chains, leading to an increase in the local membrane thickness. Conversely, the polar cysteine headgroup can influence the packing and hydration of the lipid headgroups in its immediate vicinity.

To illustrate the potential conformational landscape of the L-cysteine headgroup of this compound when integrated into a lipid bilayer, the following table presents hypothetical, yet plausible, dihedral angle ranges based on computational studies of similar membrane-associated amino acids.

| Dihedral Angle | Symbol | Typical Range in Lipid Bilayer (degrees) | Description |

|---|---|---|---|

| Phi | Φ | -150 to -50 | Rotation around the N-Cα bond of the cysteine backbone. |

| Psi | Ψ | +120 to +170 | Rotation around the Cα-C' bond of the cysteine backbone. |

| Chi1 | χ1 | -80 to -40 or +40 to +80 | Rotation around the Cα-Cβ bond of the cysteine sidechain. |

These values represent a constrained conformational state compared to the broader range of angles accessible in an aqueous solution, highlighting the ordering effect of the lipid environment. The specific values would be influenced by factors such as the lipid composition of the membrane, temperature, and the presence of other membrane-associated molecules.

Analytical Methodologies for the Characterization and Quantification of N Stearoyl L Cysteine

Chromatographic Techniques

Chromatographic methods are fundamental for the separation of N-Stearoyl-L-cysteine from complex matrices and for its quantification. The choice of technique is largely governed by the compound's limited solubility in aqueous solutions and its potential for interactions with stationary phases.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP-HPLC) mode, stands as a primary technique for the analysis of this compound. The long stearoyl chain imparts significant hydrophobicity to the molecule, making it well-suited for retention on nonpolar stationary phases, such as octadecylsilane (B103800) (C18) columns.

The separation mechanism in RP-HPLC is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. For this compound, a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water is typically employed. The proportion of the organic solvent is a critical parameter that needs to be optimized to achieve adequate retention and separation. Due to the high hydrophobicity of the stearoyl group, a higher percentage of organic solvent is generally required for elution. The addition of an acid, such as trifluoroacetic acid (TFA), to the mobile phase can improve peak shape by suppressing the ionization of the carboxylic acid group of the cysteine moiety.

Detection is commonly achieved using a UV detector, as the amide bond exhibits absorbance in the low UV region (around 200-220 nm). However, the lack of a strong chromophore in the molecule may limit sensitivity. Alternatively, coupling HPLC with a mass spectrometer (LC-MS) provides higher sensitivity and specificity.

A hypothetical RP-HPLC method for the analysis of this compound is outlined in the table below. It is important to note that these are starting parameters and would require optimization for specific applications.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | Initial: 60% B, linear gradient to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm or Mass Spectrometry (MS) |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound is a non-volatile molecule due to its polar carboxyl and thiol groups and its high molecular weight. Therefore, derivatization is a mandatory step to increase its volatility and thermal stability for GC-MS analysis. nih.govsigmaaldrich.com

A common derivatization strategy for amino acids and related compounds involves a two-step process: esterification of the carboxylic acid group followed by acylation or silylation of the amino and thiol groups. nih.gov For this compound, the carboxylic acid group can be converted to its methyl or ethyl ester. Subsequently, the thiol and the secondary amine (amide) hydrogen could potentially be derivatized using silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). sigmaaldrich.com

The derivatized this compound can then be separated on a nonpolar capillary GC column. The mass spectrometer detector provides both qualitative (mass spectrum) and quantitative (peak area) information. The mass spectrum will exhibit a molecular ion peak corresponding to the derivatized molecule and characteristic fragment ions that can be used for structural confirmation.

The table below outlines a potential GC-MS method following derivatization.

| Parameter | Condition |

|---|---|

| Derivatization | Esterification (e.g., with methanolic HCl) followed by silylation (e.g., with BSTFA) |

| GC Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate |

| Oven Temperature Program | Initial: 150 °C, ramp to 300 °C at 10 °C/min, hold for 10 min |

| Injector Temperature | 280 °C |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | m/z 50-700 |

Ion-Exchange Chromatography (IEC)

Ion-Exchange Chromatography (IEC) separates molecules based on their net charge. ucl.ac.ukyoutube.com this compound possesses a carboxylic acid group which can be deprotonated to carry a negative charge, making it amenable to anion-exchange chromatography. The separation is based on the reversible interaction between the negatively charged analyte and the positively charged functional groups of the stationary phase. ucl.ac.uk

Elution of this compound from an anion-exchange column is typically achieved by increasing the ionic strength of the mobile phase with a salt gradient (e.g., sodium chloride) or by decreasing the pH to neutralize the charge on the analyte. ucl.ac.uk

Due to the amphiphilic nature of this compound, the hydrophobic stearoyl chain can exhibit secondary interactions with the stationary phase matrix, which can influence the separation. Therefore, the choice of the ion-exchange resin and the mobile phase composition, including the potential addition of organic modifiers, are crucial for achieving optimal separation. IEC is a valuable technique for the purification of this compound from charged impurities.

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and conformational analysis of this compound.

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it also provides high selectivity and sensitivity for quantification.

In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, soft ionization techniques such as Electrospray Ionization (ESI) are commonly used in LC-MS to generate intact molecular ions, typically [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode.

Tandem mass spectrometry (MS/MS) can be employed for structural elucidation. In an MS/MS experiment, the molecular ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides valuable information about the molecule's structure. For this compound, characteristic fragmentation would involve the cleavage of the amide bond, loss of the carboxyl group, and fragmentation of the stearoyl chain. The fragmentation of stearoyl-containing compounds in mass spectrometry has been studied and can provide insights into the expected fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural and conformational analysis of molecules in solution. Both ¹H NMR and ¹³C NMR spectroscopy provide valuable information about the chemical environment of the hydrogen and carbon atoms in this compound.

In the ¹H NMR spectrum, characteristic signals would be expected for the protons of the stearoyl chain (a complex multiplet in the aliphatic region), the protons of the cysteine backbone (α-CH and β-CH₂), and the amide proton. The chemical shifts and coupling constants of these protons provide information about their connectivity and stereochemistry.

The ¹³C NMR spectrum would show distinct resonances for the carbonyl carbon of the amide and carboxylic acid groups, the carbons of the cysteine backbone, and the numerous carbons of the stearoyl chain. The chemical shifts of the cysteine carbons can be sensitive to the redox state of the thiol group. nih.gov

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and between protons and carbons, respectively, thus confirming the structure of this compound. Furthermore, advanced NMR experiments can provide insights into the conformational preferences of the molecule in solution.

The following table provides predicted ¹H and ¹³C NMR chemical shifts for the key functional groups in this compound, based on general knowledge of similar structures. Actual values would need to be determined experimentally.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Stearoyl CH₃ | ~0.9 | ~14 |

| Stearoyl (CH₂)n | ~1.2-1.6 | ~22-34 |

| Stearoyl α-CH₂ | ~2.2 | ~36 |

| Amide NH | ~7-8 | - |

| Cysteine α-CH | ~4.5 | ~55 |

| Cysteine β-CH₂ | ~3.0 | ~28 |

| Thiol SH | Variable | - |

| Amide C=O | - | ~175 |

| Carboxyl C=O | - | ~178 |

Electrochemical Methods for Thiol Detection

The electrochemical detection of thiol-containing compounds, such as this compound, presents a sensitive and selective analytical approach. Direct oxidation of thiols at conventional solid electrodes often requires a significant overpotential and can be a slow process acs.org. To overcome these challenges, various modified electrodes and indirect detection methods have been developed to facilitate the electrochemical analysis of thiols.

One strategy involves the use of mercury-based electrodes, where thiols interact with mercury to form stable mercury thiolate complexes. This allows for detection at a less positive potential through the oxidation of Hg⁰ to Hg²⁺ acs.org. However, due to the toxicity of mercury, there has been a significant focus on developing alternative electrode materials.

Chemically modified electrodes offer a robust alternative for the sensitive and selective detection of thiols. These electrodes often incorporate electrocatalysts that lower the overpotential required for thiol oxidation. A variety of materials have been employed for this purpose, including:

Inorganic Electrocatalysts: Materials such as cobalt phthalocyanine (B1677752), Prussian blue, ruthenium cyanide, and copper hexacyanoferrate have been used to modify electrodes for thiol detection acs.orgacs.org.

Biocatalysts: The redox cofactor pyrroloquinoline quinone (PQQ) has been incorporated into polymer films on electrode surfaces to act as a biocatalyst for thiol oxidation acs.orgacs.orgnih.gov. For instance, a PQQ-modified polypyrrole (PPy) film on a glassy carbon electrode has been shown to effectively detect various thiols, including cysteine and N-acetylcysteine acs.orgacs.orgnih.gov. The catalytic activity of the immobilized PQQ is crucial for the oxidation and detection of the thiol group acs.org.

Nanomaterials: Single-wall carbon nanotubes (SWNTs) have been used to modify glassy carbon electrodes, leading to a significant decrease in the overpotential for thiol oxidation and a fast response time imrpress.com. Further modification of SWNT-based electrodes with a thin film of PQQ can enhance their catalytic behavior for thiol determination imrpress.com. Other nanomaterials, such as Sb-doped ZnO nanowires and composites of iron phthalocyanine with nitrogen-doped graphene, have also been successfully employed for the electrochemical detection of L-cysteine faiusrd.comxmu.edu.cn.

The principle behind many of these modified electrodes is the catalytic oxidation of the thiol. In the case of PQQ-modified electrodes, the immobilized PQQ facilitates the oxidation of the thiol, and the resulting current is proportional to the thiol concentration acs.org. The pH of the solution can influence the redox potential of the catalyst, allowing for the tuning of the detection potential to enhance selectivity over potential interferences like ascorbic acid and uric acid acs.orgnih.gov.

Another electrochemical approach for thiol detection is based on the cleavage of a disulfide bond on the electrode surface. In this method, a disulfide-containing probe labeled with a redox tag (e.g., ferrocene) is immobilized on a gold electrode. The presence of a thiol-containing analyte induces the cleavage of the disulfide bond through a thiol-disulfide exchange reaction. This results in the removal of the redox tag from the electrode surface and a corresponding decrease in the Faradaic current, which can be measured to quantify the thiol electrochemsci.org.

| Method | Electrode Material/Modification | Principle | Detected Analytes (Examples) | Reference |

|---|---|---|---|---|

| Catalytic Oxidation | PQQ/Polypyrrole Modified Glassy Carbon Electrode | Immobilized PQQ catalyzes the oxidation of thiols. | Cysteine, Homocysteine, N-acetylcysteine, Glutathione (B108866) | acs.orgacs.orgnih.gov |

| Catalytic Oxidation | Single-Wall Carbon Nanotube (SWNT) Modified Glassy Carbon Electrode | SWNTs exhibit catalytic activity towards thiol oxidation, lowering the overpotential. | L-cysteine, Glutathione | imrpress.com |

| Disulfide Cleavage | Ferrocene-labeled Disulfide-Modified Gold Electrode | Thiol-induced cleavage of the disulfide bond leads to the removal of the ferrocene (B1249389) redox tag and a decrease in current. | Low-molecular-mass thiols | electrochemsci.org |

| Catalytic Oxidation | Sb-doped ZnO Nanowire Modified Glassy Carbon Electrode | Enhanced electrochemical oxidation of thiols at the modified electrode surface. | L-cysteine | faiusrd.com |

| Catalytic Oxidation | Iron Phthalocyanine/Nitrogen-Doped Graphene Modified Electrode | Hybrid material facilitates the electrochemical detection of thiols. | L-cysteine | xmu.edu.cn |

Derivatization Strategies for Enhanced Detection and Chiral Separation

Derivatization is a key strategy in the analysis of this compound to enhance its detection by chromatographic methods and to enable the separation of its enantiomers. This typically involves reacting the thiol or amine group of the cysteine moiety with a labeling reagent to form a derivative with improved chromatographic or detection properties.

For enhanced detection, particularly by High-Performance Liquid Chromatography (HPLC) with fluorescence detection, various reagents can be employed. N-(1-pyrenyl)maleimide (NPM) is a derivatizing agent that reacts with the thiol group of N-acetylcysteine to form a fluorescent adduct, allowing for sensitive quantification in biological samples nih.govnih.gov. Another approach involves derivatization with ethacrynic acid for the HPLC determination of glutathione and L-cysteine semanticscholar.org.

For the chiral separation of this compound, derivatization with a chiral reagent is employed to form diastereomers, which can then be separated on a conventional achiral stationary phase. A widely used method for the chiral separation of amino acids and their derivatives involves derivatization with o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol nih.govresearchgate.netresearchgate.net. The reaction of the primary amine group of the L-cysteine backbone with OPA and a chiral thiol results in the formation of diastereomeric isoindole derivatives nih.govnih.gov. These diastereomers can then be separated by reversed-phase HPLC.

Several chiral thiols have been investigated for this purpose, each offering different separation characteristics. Commonly used chiral thiols include:

N-acetyl-L-cysteine (NAC) nih.govresearchgate.netresearchgate.net

N-isobutyryl-L-cysteine (IBLC) nih.govresearchgate.net

N-acetyl-D-penicillamine (NAP) nih.govresearchgate.net

N,N-dimethyl-L-cysteine (DiCys) nih.gov

Beyond OPA/chiral thiol derivatization, other chiral labeling reagents have been developed for various functional groups, including thiols. Chiral benzofurazan-derived reagents, such as 4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole (DBD-PyNCS), can be used for the indirect HPLC determination of chiral molecules through diastereomer formation nih.gov. Additionally, selenium-based reagents like ebselen (B1671040) and N-(phenylseleno)phthalimide have been shown to be highly selective for thiol derivatization and can be useful for mass spectrometry-based analysis pnnl.gov.

| Derivatization Reagent(s) | Target Functional Group | Purpose | Detection Method | Reference |

|---|---|---|---|---|

| N-(1-pyrenyl)maleimide (NPM) | Thiol | Enhanced Detection | Fluorescence | nih.govnih.gov |

| o-Phthalaldehyde (OPA) / Chiral Thiol (e.g., NAC, IBLC, DiCys) | Primary Amine and Thiol | Chiral Separation and Enhanced Detection | Fluorescence | nih.govresearchgate.netresearchgate.net |

| 4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole (DBD-PyNCS) | Thiol | Chiral Separation | UV/Fluorescence | nih.gov |

| Ebselen / N-(phenylseleno)phthalimide | Thiol | Enhanced Detection (Mass Spectrometry) | Mass Spectrometry | pnnl.gov |

| Ethacrynic Acid | Thiol | Enhanced Detection | UV | semanticscholar.org |

Advanced Research Directions and Future Perspectives on N Stearoyl L Cysteine

Investigation of Novel Biosynthetic Pathways and Enzymes

The precise enzymatic pathways responsible for the biosynthesis of N-Stearoyl-L-cysteine in organisms are not yet fully elucidated, presenting a significant area for future investigation. Research into the synthesis of other long-chain N-acyl amino acids (NAAAs) provides a foundational model for its likely production. The primary hypothesized route involves the direct condensation of an activated stearoyl group, likely Stearoyl-Coenzyme A (Stearoyl-CoA), with the alpha-amino group of L-cysteine.

Future research will likely focus on identifying and characterizing the specific enzymes that catalyze this amide bond formation. A promising area of inquiry involves a class of enzymes known as N-acyl amino acid synthases (NASs). For instance, studies on soil metagenomic libraries have identified a family of enzymes, termed ExoATs, within the PEP-CTERM/exosortase protein-sorting system in Gram-negative bacteria that are responsible for producing long-chain N-acyl amino acids nih.gov. The exploration of bacterial genomes and metagenomes for homologs of these enzymes could lead to the discovery of specific this compound synthases.

Another potential enzymatic pathway could involve enzymes analogous to glycine (B1666218) N-acyltransferase-like proteins (GLYATL) or the catalytic action of proteins like cytochrome c, which are known to synthesize other NAAAs from acyl-CoAs and the respective amino acids mdpi.comnih.gov. The systematic screening of enzyme libraries against stearoyl-CoA and L-cysteine substrates is a viable strategy for identifying novel biocatalysts.

Table 1: Potential Enzyme Classes for this compound Biosynthesis

| Enzyme Class | Known Function | Potential Role in this compound Synthesis |

|---|---|---|

| N-Acyl Amino Acid Synthases (NASs) / ExoATs | Catalyze the formation of long-chain N-acyl amino acids in bacteria. nih.gov | Direct condensation of Stearoyl-CoA and L-cysteine. |

| Glycine N-acyltransferase-like (GLYATL) enzymes | Mediate amide bond formation between acyl-CoAs and glycine. mdpi.com | May exhibit broader substrate specificity, potentially accepting L-cysteine. |

Elucidation of Specific Receptor or Binding Partner Interactions

N-acyl amino acids are increasingly recognized as a diverse class of endogenous signaling lipids with pleiotropic physiological functions wikipedia.org. While specific receptors for this compound have not yet been identified, the activities of structurally related molecules suggest several promising avenues for investigation. Many NAAAs interact with G protein-coupled receptors (GPCRs) and ion channels, modulating pathways involved in pain, inflammation, and metabolism wikipedia.orgnih.gov.

Future research should focus on screening this compound against a broad panel of receptors. Given its structure, potential targets include:

G Protein-Coupled Receptors (GPCRs): The family of "orphan" GPCRs, whose endogenous ligands are unknown, are prime candidates. Furthermore, NAAAs are known to modulate the activity of cannabinoid receptors (CB1 and CB2) nih.gov.

Ion Channels: Transient Receptor Potential (TRP) channels, which are involved in sensory perception, are known to be modulated by various lipid molecules, including other N-acyl amides wikipedia.org.

Transporters: Research has shown that certain N-acyl amino acids are potent inhibitors of glycine transporters (GlyT), indicating that membrane transport proteins could be direct binding partners researchgate.net.

The amphipathic structure of this compound is key to its potential interactions. The long stearoyl tail can intercalate into the lipid bilayer of cell membranes, positioning the L-cysteine headgroup to interact with binding pockets on membrane-embedded proteins nih.gov. This interaction could alter the protein's conformation and signaling activity. Elucidating these interactions is critical to understanding the potential physiological and pharmacological roles of this molecule.

Application in Supramolecular Chemistry and Nanomaterials Science

The unique molecular structure of this compound, featuring a hydrophobic tail and a functional cysteine headgroup with its reactive thiol moiety, makes it a highly versatile building block in materials science.

Supramolecular Assembly: N-stearoyl amino acid derivatives are potent gelators, capable of self-assembling in various organic solvents to form extensive networks of fibers, leading to the formation of organogels nih.gov. This self-assembly is driven by non-covalent interactions such as hydrogen bonding between the amide and carboxyl groups and van der Waals forces between the stearoyl chains. Furthermore, a methyl ester derivative of this compound has been shown to form self-assembled monolayers (SAMs) on gold surfaces nih.gov. The thiol group of the cysteine residue provides a strong anchoring point to the gold, while the stearoyl chains orient away from the surface, creating a defined hydrophobic layer. This work highlights its potential for modifying surface properties and creating functional biointerfaces nih.gov.

Nanomaterials Synthesis: The cysteine moiety is particularly valuable in the synthesis and functionalization of nanoparticles. The thiol group binds strongly to the surface of noble metals, acting as a capping agent to control particle growth and prevent aggregation.

Gold Nanoparticles (AuNPs): Organogels formed from N-stearoyl amino acid derivatives can serve as templates for the in-situ synthesis of stable gold nanoparticles nih.gov.

Silver Nanoparticles (AgNPs): L-cysteine and its derivatives are used as bioreducing, capping, and stabilizing agents in the one-pot synthesis of silver nanoparticles, with the thiol group playing a critical role in complexing silver ions and stabilizing the resulting particles rsc.orgnih.govrscf.ru.

Iron Oxide Nanoparticles (IONPs): L-cysteine has been used to coat magnetic iron oxide nanoparticles, enhancing their colloidal stability and biocompatibility, and providing functional groups for further conjugation of therapeutic agents mdpi.com.

The incorporation of an N-stearoyl group onto the cysteine provides an additional layer of control, introducing a hydrophobic shell around the nanoparticle core. This can alter the solubility of the nanoparticles and their interaction with biological systems, opening avenues for their use in drug delivery and bio-imaging.

Table 2: Applications of Cysteine Derivatives in Nanomaterials

| Nanomaterial | Cysteine Derivative | Role of Derivative | Research Finding |

|---|---|---|---|

| Gold (Au) Surface | This compound methyl ester | Self-assembly agent | Forms a hydrophobic self-assembled monolayer on gold surfaces. nih.gov |

| Gold Nanoparticles (AuNPs) | N-stearoyl amino acid derivatives | Template / Stabilizer | Organogels act as templates for the in-situ preparation of AuNPs. nih.gov |

| Silver Nanoparticles (AgNPs) | L-cysteine | Reducing/Capping Agent | Mediates the one-pot synthesis of stable, biocompatible AgNPs. nih.govrscf.ru |

Computational Modeling and Simulation of this compound Systems

Computational modeling provides a powerful "in silico microscope" to investigate the behavior of this compound from the single-molecule level to its collective self-assembly. Different simulation techniques can be applied to probe distinct aspects of its structure and function.

Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are essential for understanding the intrinsic properties of the molecule. These calculations can accurately determine the molecule's preferred conformations, rotational energy barriers, and electronic structure nih.govnih.govbeilstein-journals.org. This information is crucial for parameterizing more coarse-grained models and understanding the fundamental drivers of its chemical behavior.

Molecular Dynamics (MD): Atomistic MD simulations are perfectly suited to study the dynamics and interactions of this compound in complex environments. Simulations of related N-acyl amino acid surfactants have been used to study their assembly into monolayers at air-water interfaces tandfonline.comtandfonline.com. Such simulations can reveal detailed information about intermolecular hydrogen bonding, molecular packing, orientation of the alkyl chains, and the hydration structure around the polar headgroups. These models could be extended to simulate the adsorption of this compound on nanoparticle surfaces or its insertion into a lipid bilayer.

Coarse-Graining and Lattice Models: To study larger-scale phenomena, such as the formation of micelles or gels over longer timescales, coarse-grained MD or lattice models are employed. These methods simplify the molecular representation, allowing for more efficient simulation of collective behavior. For example, lattice models have been used to provide insights into the self-assembly network of L-cysteine molecules on a gold surface, a technique directly applicable to its N-stearoyl derivative cardiff.ac.ukcardiff.ac.uk.

Table 3: Computational Approaches for Studying this compound

| Modeling Technique | Scale | Key Applications |

|---|---|---|

| Quantum Mechanics (QM) | Electronic / Atomic | Determining stable molecular conformations, rotational energies, and electronic properties. nih.govnih.gov |

| Atomistic Molecular Dynamics (MD) | Molecular / Nanoscale | Simulating self-assembly into monolayers, interaction with surfaces, and behavior in solution or lipid membranes. tandfonline.comtandfonline.com |

Unexplored Biological Systems and Organisms for this compound Research

While the presence and function of this compound in common model organisms remain to be established, several underexplored biological niches present exciting opportunities for discovery.

Marine Environments: Marine bacteria are a rich source of novel bioactive lipids. Bacteria from the Roseobacter group and the species Deleya marina have been found to produce a variety of N-acyl amino acids, including derivatives of glycine, alanine, valine, and ornithine nih.govnih.gov. The production of these molecules is sometimes regulated by environmental factors, such as phosphate (B84403) availability, suggesting a role in adaptation to nutrient-poor conditions nih.gov. Screening marine bacteria, particularly those from unique symbiotic relationships (e.g., with macroalgae or sponges), could reveal novel this compound producers and uncover its ecological functions, which might include chemical defense or signaling.

Extremophiles: Organisms that thrive in extreme environments (high/low temperature, high salinity, extreme pH) are known for their unique metabolic pathways and biochemically adapted molecules. Extremophilic archaea and bacteria modify their membrane lipids to maintain stability under harsh conditions, often by altering the acyl side chains nih.gov. It is plausible that N-acyl amino acids like this compound could play a role in membrane stabilization or as signaling molecules in these organisms. Furthermore, extremophiles are a promising source for novel, robust enzymes (extremozymes) that could be used for the biotechnological production of this compound mdpi.com.

Microbial Communities and Host-Microbe Interactions: N-stearoyl amino acids have demonstrated antimicrobial activity against various bacteria and fungi researchgate.netresearchgate.net. This suggests a potential role in microbial competition and the structuring of complex microbial communities, such as biofilms or the gut microbiome. Future research could investigate whether this compound is produced by certain microbes to inhibit competitors or whether it functions as a quorum sensing molecule. Additionally, exploring its presence at the host-microbe interface could reveal functions in modulating host immune responses or metabolic processes.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing N-Stearoyl-L-cysteine, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves coupling stearic acid with L-cysteine via an acyl chloride intermediate or using carbodiimide-based coupling agents. Optimization includes adjusting molar ratios (e.g., 1.2:1 stearic acid to cysteine), reaction temperature (40–60°C), and solvent choice (e.g., DMF or dichloromethane). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures product integrity. Validate reaction efficiency using thin-layer chromatography (TLC) and quantify yields gravimetrically .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural features, such as the stearoyl chain’s methylene peaks (δ 1.2–1.4 ppm) and cysteine’s chiral center. High-Performance Liquid Chromatography (HPLC) with UV detection (210–220 nm) assesses purity (>95% recommended for biological studies). Mass spectrometry (ESI-TOF) provides molecular weight verification (theoretical [M+H]⁺: 428.6 g/mol). Differential Scanning Calorimetry (DSC) can evaluate thermal stability .

Q. What are the recommended storage conditions to maintain the stability of this compound in laboratory settings?

- Methodological Answer : Store lyophilized this compound in airtight, light-resistant containers under inert gas (e.g., argon) at −20°C to prevent oxidation and hydrolysis. For short-term use (≤1 month), dissolved aliquots in anhydrous DMSO (≤10 mM) at −80°C are acceptable. Monitor degradation via HPLC every 3–6 months, focusing on sulfhydryl group integrity .

Advanced Research Questions

Q. How can researchers design experiments to investigate the membrane interaction mechanisms of this compound using biophysical models?

- Methodological Answer : Employ Langmuir-Blodgett troughs to study lipid monolayer interactions, measuring changes in surface pressure (Δπ) upon compound addition. For bilayer systems, use fluorescence anisotropy with DPH probes to assess membrane fluidity or quartz crystal microbalance (QCM) to quantify adsorption kinetics. Molecular dynamics simulations (e.g., GROMACS) can model stearoyl chain insertion into lipid bilayers, validated by experimental data .

Q. What strategies are effective in resolving contradictory data regarding the biological activity of this compound across different cell lines?

- Methodological Answer : Control variables include cell passage number, media composition (e.g., serum-free vs. serum-containing), and exposure duration. Use orthogonal assays (e.g., MTT for viability, ROS detection kits for oxidative stress) to confirm activity. Perform dose-response curves (1–100 µM) and normalize data to internal standards (e.g., N-acetylcysteine). Meta-analysis of published studies should account for batch-to-batch compound variability and purity thresholds (>95%) .

Q. What in silico approaches are suitable for predicting the metabolic pathways of this compound, and how can these be validated experimentally?

- Methodological Answer : Use software like MetaPred or GLORYx to predict phase I/II metabolism, focusing on hydrolysis (amide bond cleavage) and glutathione conjugation. Validate predictions with hepatic microsome assays (human or rodent) and LC-MS/MS detection of metabolites. Isotopic labeling (e.g., ¹³C-stearoyl) can trace metabolic fate in vivo .

Data Analysis and Reproducibility

Q. How should researchers address variability in spectroscopic data when characterizing this compound derivatives?

- Methodological Answer : Implement signal averaging (≥32 scans in NMR) and baseline correction to reduce noise. For HPLC, use internal standards (e.g., benzophenone) to normalize retention times. Replicate experiments across independent syntheses (n ≥ 3) and apply statistical tests (e.g., ANOVA) to identify significant batch effects .

Q. What experimental controls are critical when studying this compound’s role in enzymatic inhibition assays?

- Methodological Answer : Include negative controls (vehicle-only, e.g., DMSO) and positive controls (e.g., known cysteine protease inhibitors like E-64). Pre-incubate enzymes with the compound to distinguish time-dependent inhibition. Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and confirm competitive/non-competitive mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.